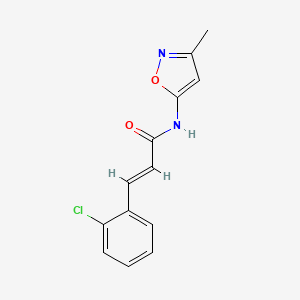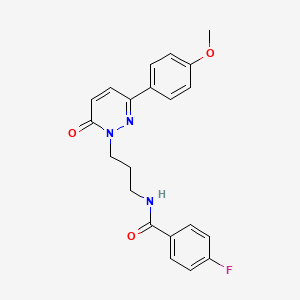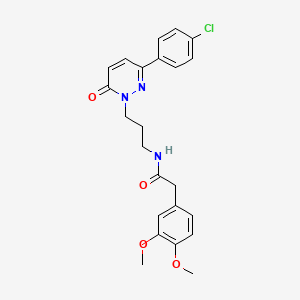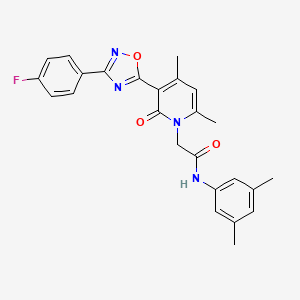![molecular formula C17H13ClN4OS B3397862 7-chloro-2-(3,4-dimethylanilino)-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one CAS No. 1021225-42-2](/img/structure/B3397862.png)
7-chloro-2-(3,4-dimethylanilino)-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one
説明
The compound “7-chloro-2-(3,4-dimethylanilino)-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one” is a type of 1,3,4-thiadiazole . Thiadiazoles are among the most common heterocyclic pharmacophores and display a broad spectrum of biological activities, including antimicrobial, anticancer, antioxidant, antidepressant, anticonvulsant, and antihypertensive activity .
Synthesis Analysis
The synthesis of similar compounds involves the reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido . For example, a novel thiadiazolo based donor-acceptor copolymer was synthesized by Stille polymerization reaction .Molecular Structure Analysis
The molecular structure of similar compounds is established based on their spectral data, elemental analyses, and alternative synthetic routes whenever possible . The structures of the newly synthesized compounds were established based on their spectral data, elemental analyses, and alternative synthetic routes whenever possible .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds include the reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido . For example, the first step involves bromination of 3,4-diaminopyridine with 48% hydrobromic acid resulting in the formation of 2,5-dibromo-3,4-diaminopyridine .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds include strong and broad optical absorption, thermal stability, and compatible HOMO-LUMO levels . The optical band gap of the polymer was found to be 1.61 eV as calculated from its film onset absorption edge .作用機序
The mechanism of action of 7-chloro-2-(3,4-dimethylanilino)-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one is not fully understood. However, it has been reported to induce apoptosis in cancer cells by activating the caspase pathway. It has also been shown to inhibit bacterial growth by disrupting the bacterial cell membrane.
Biochemical and Physiological Effects
This compound has been reported to have various biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. It has also been reported to inhibit bacterial growth by disrupting the bacterial cell membrane. In addition, it has been investigated for its potential as a fluorescent probe for the detection of metal ions.
実験室実験の利点と制限
One of the advantages of using 7-chloro-2-(3,4-dimethylanilino)-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one in lab experiments is its potential as an anticancer agent and antibacterial agent. It has also been investigated for its potential as a fluorescent probe for the detection of metal ions. However, one of the limitations is that its mechanism of action is not fully understood, which may limit its potential applications in certain fields of research.
将来の方向性
There are several future directions for the research on 7-chloro-2-(3,4-dimethylanilino)-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one. One direction is to further investigate its mechanism of action in cancer cells and bacteria. Another direction is to explore its potential as a fluorescent probe for the detection of other metal ions. Additionally, further research can be conducted to optimize its synthesis method and improve its yield. Lastly, its potential as a drug candidate can be further explored through preclinical and clinical studies.
Conclusion
In conclusion, this compound is a chemical compound that has potential applications in various fields of scientific research. Its synthesis method involves the reaction of 2-aminobenzenethiol and 2-chloro-3-formylquinazoline in the presence of acetic anhydride and acetic acid. It has been studied for its potential as an anticancer agent, antibacterial agent, and fluorescent probe for the detection of metal ions. Its mechanism of action is not fully understood, and further research is needed to explore its potential applications.
科学的研究の応用
7-chloro-2-(3,4-dimethylanilino)-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one has been studied for its potential applications in various fields of scientific research. It has been reported to have anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. It has also been studied for its potential use as an antibacterial agent against Gram-positive bacteria. In addition, it has been investigated for its potential as a fluorescent probe for the detection of metal ions.
特性
IUPAC Name |
7-chloro-2-(3,4-dimethylanilino)-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN4OS/c1-9-3-5-12(7-10(9)2)19-16-21-22-15(23)13-8-11(18)4-6-14(13)20-17(22)24-16/h3-8H,1-2H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHDRBDMJFFDALV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2=NN3C(=O)C4=C(C=CC(=C4)Cl)N=C3S2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(9-fluoro-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B3397780.png)
![2-(9-chloro-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B3397803.png)

![methyl 3-((7-chloro-5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl)amino)benzoate](/img/structure/B3397806.png)





![2-((3-chloro-4-methylphenyl)amino)-7-methyl-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one](/img/structure/B3397859.png)



